4-(2,3,4-Trimethylphenyl)but-3-en-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trimethylphenyl)but-3-en-2-one typically involves the reaction of 2,3,4-trimethylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-(2,3,4-Trimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone group to a butanol group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of butanol derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-(2,3,4-Trimethylphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 4-(2,3,4-Trimethylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,3,6-Trimethylphenyl)but-3-en-2-one: A structural isomer with similar properties.
4-(2-Nitrophenyl)but-3-en-2-one: A compound with a nitro group instead of methyl groups on the aromatic ring.
Uniqueness
4-(2,3,4-Trimethylphenyl)but-3-en-2-one is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
122602-80-6 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-(2,3,4-trimethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O/c1-9-5-7-13(8-6-10(2)14)12(4)11(9)3/h5-8H,1-4H3 |
InChI Key |
MEDKLEZVUNZBJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=CC(=O)C)C)C |
Origin of Product |
United States |
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